(R)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate

Chiral Resolution Peptide Synthesis Enantiomeric Excess

This compound is a doubly protected, chiral δ-bromonorvaline derivative carrying an acid-labile tert-butyl ester and a base-labile Boc-protected amine. It is a key intermediate in the synthesis of complex peptides and pharmacologically active molecules, where the incorporation of a stereodefined (R)-configuration at the α-carbon and a terminal bromine atom enables precise control over molecular topology and subsequent functionalization.

Molecular Formula C14H26BrNO4
Molecular Weight 352.26 g/mol
Cat. No. B12509781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
Molecular FormulaC14H26BrNO4
Molecular Weight352.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCCBr)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H26BrNO4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,18)/t10-/m1/s1
InChIKeyUOJPSBYBSNFVHA-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate – A Chiral Building Block for Asymmetric Synthesis


This compound is a doubly protected, chiral δ-bromonorvaline derivative carrying an acid-labile tert-butyl ester and a base-labile Boc-protected amine . It is a key intermediate in the synthesis of complex peptides and pharmacologically active molecules, where the incorporation of a stereodefined (R)-configuration at the α-carbon and a terminal bromine atom enables precise control over molecular topology and subsequent functionalization . Unlike simple amino acid derivatives, this compound's dual orthogonal protecting groups and chiral center make it a versatile, multi-step synthetic handle indispensable for generating high-value molecular diversity.

Why (R)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate Cannot Be Replaced by Simple Analogs


Attempts to substitute this compound with close analogs often fail due to fundamentally incompatible reactivity profiles and stereochemical requirements. The (R)-enantiomer dictates the absolute stereochemistry of downstream products, while the coexistence of both tert-butyl ester and Boc-amine protecting groups allows for chemoselective, sequential deprotection using orthogonal conditions (e.g., TFA for the ester, TMSI or catalytic hydrogenation for the Boc group) . Replacing the terminal bromine with a chloro or iodo analog alters the kinetics of subsequent nucleophilic substitutions or cross-couplings, potentially leading to stalled reactions or side-product formation . The following quantitative evidence details these critical differentiators.

Quantitative Head-to-Head Evidence for (R)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate Selection


Enantiomeric Purity: (R)- vs. (S)-Configuration

Commercial sources of (R)-tert-butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate are specified with an enantiomeric purity of ≥97% . In contrast, early synthetic routes relying on racemic mixtures or the (S)-enantiomer would introduce a 50% yield loss or require additional, costly resolution steps when the (R)-configuration is pharmacophorically essential . A direct procurement of the pre-resolved (R)-enantiomer thus provides a quantitative improvement in the effective yield of chiral downstream products.

Chiral Resolution Peptide Synthesis Enantiomeric Excess

Orthogonal Protecting Group Stability: Boc vs. Fmoc and t-Bu vs. Bn Esters

The target compound's Boc/t-Bu system provides true orthogonality . Under standard acidic conditions (50% TFA/DCM, 25°C), the tert-butyl ester is cleaved within 1 hour, while the Boc group requires more prolonged treatment (≥3 hours) or elevated temperatures . In contrast, the widely used Fmoc/Bn analog undergoes simultaneous cleavage under basic piperidine conditions, precluding sequential deprotection . This difference is critical: the target compound allows for site-specific functionalization at the carboxylic acid or amine independently, a capability not shared by non-orthogonal systems.

Protecting Group Strategy Solid-Phase Peptide Synthesis Chemoselectivity

Halogen Reactivity Comparison: Bromo vs. Chloro in Nucleophilic Displacement

The terminal bromine atom provides a superior leaving group for SN2 reactions compared to a chloro analog (pKa of HBr ≈ -9 vs. HCl ≈ -7), resulting in a reaction rate that is approximately 50-100 times faster under identical conditions . However, it is less reactive than an iodo analog (pKa of HI ≈ -10) which can lead to premature decomposition or reduced shelf-life. This strikes an optimal balance between reactivity and stability for iterative synthetic steps .

Halogen Bonding SN2 Reactivity Cross-Coupling

Application-Specific Synthesis Yield: Building a Nucleobase-Functionalized β-Peptide

In the synthesis of nucleobase-functionalized β-peptides, the (S)-benzyl ester analog of the target compound was used as the key electrophile for nucleophilic substitution with a nucleobase derivative . The reported yield for this displacement was 74% over the final two steps of a six-step sequence. This specific reactivity demonstrates the terminal bromine's efficacy in constructing complex side chains, a critical feature for peptidomimetic research where the target (R)-configured tert-butyl ester analog would be employed for orthogonal deprotection strategies.

β-Amino Acid Synthesis Peptidomimetics Nucleobase Conjugation

High-Value Application Scenarios for (R)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate


Chiral Peptide-Drug Conjugates Requiring an Absolute (R)-Configuration

In the development of targeted peptide-drug conjugates (PDCs), the (R)-stereochemistry of the linker can significantly impact pharmacokinetics and protease resistance. Using the (R)-enantiomer in its pre-resolved >97% enantiopure form avoids a chiral resolution step, ensuring that the final PDC maintains the precise 3D structure required for target binding, as defined by the pharmacophore model.

Sequential, Site-Specific Functionalization of a Peptide Backbone

The orthogonal Boc/t-Bu protecting group pair allows for the first-stage deprotection of the carboxylic acid (via TFA) for solid-phase resin loading, followed by a second-stage deprotection of the amine (via TMSI) for chain elongation. This sequential chemistry is impossible with Fmoc/Bn or Cbz/Me ester analogs, making the compound essential for divergent solid-phase peptide synthesis (SPPS) strategies.

Synthesis of Bioactive Peptidomimetics via Late-Stage δ-Bromine Displacement

The terminal bromine atom serves as a versatile handle for late-stage functionalization. Its reactivity profile, approximately 50-100 times faster in SN2 displacement than the chloro analog , allows for efficient introduction of nucleobases, fluorescent labels, or affinity tags under mild conditions. This minimizes epimerization at the sensitive α-carbon, a critical requirement demonstrated in the synthesis of nucleobase-functionalized β-peptides .

Building Block for BACE-1 Inhibitor Core Synthesis

The compound's structure (protected D-norvaline with a terminal halogen) is closely related to intermediates used in the synthesis of spirocyclic BACE-1 inhibitors, such as those described in US Patent 8,865,911 . Its procurement as a defined (R)-enantiomer with orthogonal protection directly supports the exploration of structure-activity relationships (SAR) in this therapeutically relevant chemical space.

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